2-[(2-Carboxyphenyl)sulfanyl]benzene-1,3-dicarboxylic acid
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Overview
Description
2-[(2-Carboxyphenyl)sulfanyl]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzenedicarboxylic acids. This compound features a benzene ring substituted with carboxyl groups and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyphenyl)sulfanyl]benzene-1,3-dicarboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzenedicarboxylic acid derivatives, followed by oxidation to introduce the carboxyl groups. The reaction conditions often include the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes sulfonation, oxidation, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Carboxyphenyl)sulfanyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-[(2-Carboxyphenyl)sulfanyl]benzene-1,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-Carboxyphenyl)sulfanyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxyl groups can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. These interactions influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Properties
CAS No. |
61628-43-1 |
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Molecular Formula |
C15H10O6S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(2-carboxyphenyl)sulfanylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O6S/c16-13(17)8-4-1-2-7-11(8)22-12-9(14(18)19)5-3-6-10(12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
LJQAELSINGGMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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